2,6-Bis(trifluoromethyl)benzamide
Overview
Description
2,6-Bis(trifluoromethyl)benzamide is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzamide core. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the trifluoromethyl groups. These properties make it valuable in various scientific and industrial applications.
Mechanism of Action
Mode of Action
It is known that the compound contains a trifluoromethyl group, which is often found in many fda-approved drugs and exhibits numerous pharmacological activities .
Pharmacokinetics
The compound’s molecular weight (25714) suggests that it may have suitable properties for absorption and distribution . The presence of the trifluoromethyl group could also influence the compound’s metabolic stability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
Biochemical Analysis
Biochemical Properties
2,6-Bis(trifluoromethyl)benzamide plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. The compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes often involves the inhibition of their catalytic activity, which can lead to altered metabolic pathways and the accumulation of specific metabolites . Additionally, this compound has been observed to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism . Furthermore, the compound has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent. The impact on cellular metabolism includes alterations in glucose uptake and utilization, which can affect overall cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding to and inhibition of specific enzymes, such as cytochrome P450 . This inhibition can lead to changes in the metabolic processing of various substrates. Additionally, this compound can interact with DNA-binding proteins, leading to changes in gene expression. The compound’s ability to modulate receptor activity also plays a crucial role in its biochemical effects, influencing downstream signaling pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability is relatively high, allowing it to maintain its activity over extended periods. Degradation products can form under certain conditions, potentially leading to altered biological effects . Long-term studies have shown that continuous exposure to this compound can result in sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical metabolic enzymes and the accumulation of toxic metabolites . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound. Additionally, this compound can affect metabolic flux, altering the levels of key metabolites and impacting cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. This distribution is crucial for its biological activity, as it determines the local concentration of the compound and its interaction with target biomolecules. Additionally, binding proteins can sequester this compound, modulating its availability and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it can interact with various enzymes and signaling proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This localization is critical for its ability to modulate cellular metabolism and signaling pathways effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)benzamide typically involves the reaction of 2,6-Bis(trifluoromethyl)benzoic acid with an amine source. One common method includes the use of an acid-binding agent and a chlorinating agent to convert the benzoic acid to its corresponding acyl chloride, followed by amidation with an amine . The reaction conditions often involve the use of solvents such as dichloromethane and reagents like hydrochloric acid to adjust the pH.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactions with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: May involve oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides .
Scientific Research Applications
2,6-Bis(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Comparison with Similar Compounds
2,6-Bis(trifluoromethyl)benzoic acid: Shares the trifluoromethyl groups but differs in its functional group, leading to different reactivity and applications.
2,4-Bis(trifluoromethyl)benzamide: Similar structure but with different positions of the trifluoromethyl groups, affecting its chemical properties and uses.
Uniqueness: 2,6-Bis(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl groups, which enhances its stability and reactivity compared to other isomers. This makes it particularly valuable in applications requiring high chemical resistance and specific electronic properties .
Properties
IUPAC Name |
2,6-bis(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)4-2-1-3-5(9(13,14)15)6(4)7(16)17/h1-3H,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZYCEXDHGPJKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351593 | |
Record name | 2,6-bis(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24821-23-6 | |
Record name | 2,6-Bis(trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24821-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-bis(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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